methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate
Description
The compound methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate features a complex heterocyclic architecture. Key structural elements include:
- 1,3-Thiazole core: Positioned at the center, substituted at C2 with a benzylamino group bearing a 1,2,4-triazole moiety.
- Piperidine ring: Linked via a carbonyl group to the thiazole’s C4 position.
- Methyl ester: Attached to the piperidine’s C4-acetate group.
The ester group may act as a prodrug moiety, enhancing bioavailability through hydrolysis in vivo.
Properties
Molecular Formula |
C21H24N6O3S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-[[4-(1,2,4-triazol-1-yl)phenyl]methylamino]-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C21H24N6O3S/c1-30-19(28)10-15-6-8-26(9-7-15)20(29)18-12-31-21(25-18)23-11-16-2-4-17(5-3-16)27-14-22-13-24-27/h2-5,12-15H,6-11H2,1H3,(H,23,25) |
InChI Key |
JEWGCCQWPFGVKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CSC(=N2)NCC3=CC=C(C=C3)N4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole and thiazole intermediates, followed by their coupling with a piperidine derivative. The final step involves esterification to introduce the methyl acetate group.
Triazole Synthesis: The triazole ring can be synthesized via cyclization of hydrazine derivatives with carboxylic acids or their esters under acidic conditions.
Thiazole Synthesis: The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The triazole and thiazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final esterification step involves the reaction of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives .
Scientific Research Applications
Methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The triazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following compounds share partial structural homology with the target molecule:
Functional Group Analysis and Implications
Thiazole vs. Triazole Cores
- The target compound’s 1,3-thiazole core (electron-deficient due to the sulfur atom) contrasts with 1,2,4-triazole-thione in . Thiazoles often enhance metabolic stability, while triazole-thiones (e.g., in ) may exhibit redox activity or metal-binding capacity .
Piperidine/Piperazine Linkers
- The target’s piperidine-carbonyl linkage is structurally rigid compared to the piperazine-methoxybenzyl group in . Piperazine derivatives often improve solubility but may increase off-target effects .
- ’s adamantyl substituent introduces extreme hydrophobicity, likely enhancing membrane permeability but limiting aqueous solubility .
Ester vs. Nitrile Groups
Research Findings and Limitations
- Synthetic Accessibility : ’s simpler structure (lower molar mass) suggests easier synthesis compared to the target compound’s multi-step synthesis involving triazole coupling .
- Bioactivity Data Gap: None of the referenced studies provide explicit IC₅₀ or MIC values, limiting direct efficacy comparisons.
- Contradictions : ’s adamantyl group improves lipophilicity but may reduce oral bioavailability—a trade-off absent in the target compound’s design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
